5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione
Overview
Description
“5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione” is a chemical compound with the molecular formula C16H16O7 . It is also known as “2,7-Dimethoxy-6-(1-acetoxyethyl)juglone” and has a molecular weight of 320.294 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a naphthalenedione core, which is substituted with hydroxy, acetoxyethyl, and methoxy groups . The exact spatial arrangement of these groups can significantly influence the compound’s properties and reactivity.Scientific Research Applications
Cytotoxic Properties and Structural Elucidation
A study by Flores-Bocanegra et al. (2020) on naphthoquinone analogues, including "5-Hydroxy-6-(1-acetoxyethyl)-2,7-dimethoxy-1,4-naphthalenedione", highlighted its isolation from Pyrenochaetopsis sp. (strain MSX63693) along with other naphthoquinones. The structural elucidation of these compounds was significantly facilitated by long-range heteronuclear single quantum multiple bond correlation (LR-HSQMBC) NMR experiments. This research focused on evaluating the cytotoxicity of these compounds against human cancer cell lines, finding IC50 values ranging between 1 and 20 µM, which demonstrates their potential as anticancer leads (Flores-Bocanegra et al., 2020).
Synthesis and Chemical Studies
Koltunov (2008) detailed a synthesis approach involving naphthalenediols and benzene in the presence of aluminum bromide, which offers insights into the chemical synthesis techniques that could be applicable for the compound . This study provides a foundational understanding of the reactions and mechanisms involved in synthesizing complex naphthoquinones, which are crucial for developing new pharmaceuticals and materials (Koltunov, 2008).
Potential Antioxidant Activity
Research on naphthalene diols, including compounds with structural similarities to "this compound", has indicated their potent hydrogen atom transfer (HAT) capabilities, suggesting antioxidant activity. Foti et al. (2002) found that such compounds exhibit higher antioxidant activity compared to traditional antioxidants, which could imply potential applications in protecting against oxidative stress-related damage (Foti et al., 2002).
Properties
IUPAC Name |
1-(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)ethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIIQTSBSNAYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151467 | |
Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68594-15-0 | |
Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68594-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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